molecular formula C19H21NO3 B12449474 Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate

Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate

Cat. No.: B12449474
M. Wt: 311.4 g/mol
InChI Key: ZFDVJGIDKXAMSE-UHFFFAOYSA-N
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Description

Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of carboxylic acids and alcohols, resulting in a molecule that contains both an ester and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 4-ethylbenzoyl chloride. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The ester and amide groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
  • Methyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
  • Butyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate

Uniqueness

Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate is unique due to its specific ester and amide functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of specialized polymers and as a reagent in organic chemistry .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

propyl 4-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C19H21NO3/c1-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(4-2)6-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)

InChI Key

ZFDVJGIDKXAMSE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC

Origin of Product

United States

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